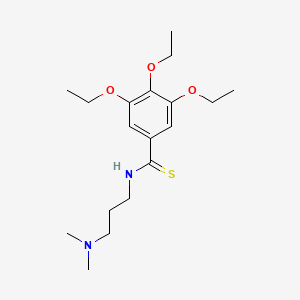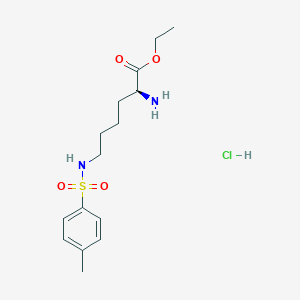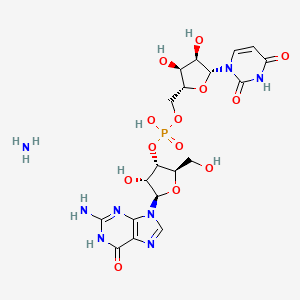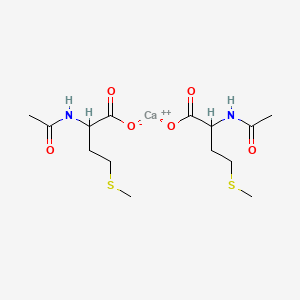![molecular formula C6H10NNa3O14S3 B13829128 trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt: is a chemically modified form of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of three sulfate groups attached to the 3, 4, and 6 positions of the glucosamine molecule. It is commonly used in proteomics research and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt typically involves the sulfation of D-glucosamine. The process includes the following steps:
Starting Material: D-glucosamine hydrochloride.
Sulfation: The sulfation reaction is carried out using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like dimethylformamide (DMF).
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt
Industrial Production Methods
Industrial production of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucosamine form.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: D-glucosamine.
Substitution Products: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Used in the production of pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt involves its incorporation into glycosaminoglycans, which are essential components of cartilage and other connective tissues. It is believed to provide the necessary building blocks for the synthesis of these molecules, thereby supporting joint health and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucosamine sulfate: A simpler form with only one sulfate group.
N-Acetyl-D-glucosamine: A derivative with an acetyl group instead of sulfate groups.
Chondroitin sulfate: Another sulfated glycosaminoglycan used in joint health supplements .
Uniqueness
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt is unique due to its three sulfate groups, which enhance its solubility and bioavailability compared to other glucosamine derivatives. This makes it particularly effective in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H10NNa3O14S3 |
|---|---|
Molekulargewicht |
485.3 g/mol |
IUPAC-Name |
trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C6H13NO14S3.3Na/c7-3-5(21-24(15,16)17)4(20-23(12,13)14)2(19-6(3)8)1-18-22(9,10)11;;;/h2-6,8H,1,7H2,(H,9,10,11)(H,12,13,14)(H,15,16,17);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |
InChI-Schlüssel |
YDZLNSBAGJMSMW-FRWAFGSFSA-K |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)



![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)





